molecular formula C19H21NO4S B10875918 methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10875918
M. Wt: 359.4 g/mol
InChI Key: BEHZAWDHWNRKPR-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, using morpholine as a catalyst. This reaction is carried out at 35°C for 30 minutes, followed by heating at 45°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 2-{[2-(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[2-(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of methyl 2-{[2-(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate lies in its specific substitution pattern and the presence of the cyclopenta[b]thiophene core. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H21NO4S/c1-11-6-4-8-14(12(11)2)24-10-16(21)20-18-17(19(22)23-3)13-7-5-9-15(13)25-18/h4,6,8H,5,7,9-10H2,1-3H3,(H,20,21)

InChI Key

BEHZAWDHWNRKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C

Origin of Product

United States

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